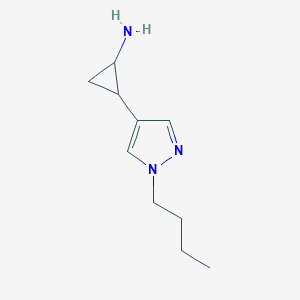
2-(1-Butyl-1H-pyrazol-4-yl)cyclopropanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Butyl-1H-pyrazol-4-yl)cyclopropanamine is a chemical compound with the molecular formula C₁₀H₁₇N₃ It is a cyclopropane derivative with a pyrazole ring substituted at the fourth position by a butyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Butyl-1H-pyrazol-4-yl)cyclopropanamine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of acetylenic ketones with hydrazines.
Substitution with Butyl Group: The pyrazole ring is then substituted with a butyl group at the fourth position using appropriate alkylation reactions.
Cyclopropanation: The final step involves the cyclopropanation of the substituted pyrazole ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The key steps include:
Bulk Synthesis of Pyrazole Intermediates: Large-scale synthesis of pyrazole intermediates using batch reactors.
Continuous Flow Alkylation: Continuous flow processes for the alkylation step to ensure consistent product quality.
Cyclopropanation in Flow Reactors: Utilizing flow reactors for the cyclopropanation step to enhance yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
2-(1-Butyl-1H-pyrazol-4-yl)cyclopropanamine undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the cyclopropane ring or the pyrazole ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as halides, amines, and alcohols under basic or acidic conditions.
Major Products Formed
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alcohols, amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(1-Butyl-1H-pyrazol-4-yl)cyclopropanamine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly in the development of central nervous system-active drugs.
Biological Studies: The compound is used in biological studies to investigate its effects on various biological pathways and targets.
Chemical Research: It serves as a precursor for the synthesis of more complex molecules in organic chemistry research.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1-Butyl-1H-pyrazol-4-yl)cyclopropanamine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2-(1-Methyl-1H-pyrazol-4-yl)cyclopropanamine: Similar structure but with a methyl group instead of a butyl group.
2-(1-Butyl-1H-pyrazol-4-yl)cyclopropylamine: Similar structure but with a cyclopropylamine group instead of a cyclopropanamine group.
1-Boc-pyrazole-4-boronic acid pinacol ester: A pyrazole derivative with a boronic acid ester group.
Uniqueness
2-(1-Butyl-1H-pyrazol-4-yl)cyclopropanamine is unique due to its specific substitution pattern and the presence of both a cyclopropane ring and a pyrazole ring. This combination imparts unique chemical and biological properties, making it a valuable compound in research and industrial applications.
Properties
Molecular Formula |
C10H17N3 |
|---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
2-(1-butylpyrazol-4-yl)cyclopropan-1-amine |
InChI |
InChI=1S/C10H17N3/c1-2-3-4-13-7-8(6-12-13)9-5-10(9)11/h6-7,9-10H,2-5,11H2,1H3 |
InChI Key |
ILFHWENWZLKAJL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C=C(C=N1)C2CC2N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-(4-Ethylphenyl)benzo[d]oxazol-5-yl)-3,5-dinitrobenzamide](/img/structure/B11782260.png)










![1-(5-Bromopyridin-3-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B11782324.png)
![2-(Hydroxymethyl)benzo[d]oxazole-4-sulfonyl chloride](/img/structure/B11782331.png)
